Hydrolysis to Pyridine-2-carbaldehyde
The gem‑dibromomethyl group of 2‑(dibromomethyl)pyridine can be hydrolyzed to the corresponding aldehyde. For a closely related analog, 2‑bromo‑5‑dibromomethyl‑pyridine, hydrolysis under aqueous calcium carbonate conditions afforded the intermediate dibromomethyl compound in an isolated yield of 70% [1]. While a direct head‑to‑head comparison for unsubstituted 2‑(dibromomethyl)pyridine is not available, this datum demonstrates the viability of the gem‑dibromomethyl‑to‑aldehyde transformation and provides a quantitative baseline for synthetic planning.
| Evidence Dimension | Isolated yield of gem‑dibromomethyl intermediate |
|---|---|
| Target Compound Data | Not directly measured for 2‑(dibromomethyl)pyridine |
| Comparator Or Baseline | 2‑bromo‑5‑dibromomethyl‑pyridine: 70% isolated yield |
| Quantified Difference | Baseline yield of 70% for a structurally similar analog |
| Conditions | Hydrolysis using aqueous CaCO₃ |
Why This Matters
The 70% isolated yield for a closely related analog indicates that the hydrolysis of 2‑(dibromomethyl)pyridine to pyridine‑2‑carbaldehyde is synthetically practical, supporting its procurement as a latent aldehyde equivalent.
- [1] Mandal, A. B., Augustine, J. K., Quattropani, A., & Bombrun, A. (2005). The expedient access to bromo‑pyridine carbaldehyde scaffolds using gem‑dibromomethyl intermediates. Tetrahedron Letters, 46(36), 6033‑6036. doi:10.1016/j.tetlet.2005.07.016 View Source
